

An In-depth Technical Guide to 3-Pentyl Acetate

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Compound of Interest

Compound Name: 3-Pentyl acetate

Cat. No.: B1618307

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Pentyl acetate** (CAS 620-11-1), an organic ester. The information is curated for professionals in research, science, and drug development, focusing on its chemical properties, synthesis, and biological relevance.

Physicochemical and Pharmacokinetic Properties

3-Pentyl acetate, also known as 1-ethylpropyl acetate, is a colorless liquid.^[1] It is one of several isomers of amyl acetate, often recognized by a characteristic fruity odor.^{[2][3][4]} Its properties make it a versatile solvent and flavoring agent.^{[5][6]}

Table 1: Physicochemical Properties of **3-Pentyl Acetate**

Property	Value	Unit	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₂	-	[1][7]
Molecular Weight	130.18	g/mol	[7][8]
Boiling Point	135.1	°C	[9]
Melting Point	-74.65 (estimate)	°C	[9]
Flash Point	33.4	°C	[1][8][9]
Density	0.879	g/cm ³	[9]
Vapor Pressure	7.85	mmHg at 25°C	[9]
Water Solubility	Limited	-	[6]
logP (Octanol/Water)	2.2 (XLogP3)	-	[9]

| Refractive Index | 1.3960 | - [9] |

Table 2: Toxicological Data

Metric	Value	Species	Source(s)
TLV-TWA (ACGIH)	50 ppm (for all isomers)	Human	[2]
TLV-STEL (ACGIH)	100 ppm (for all isomers)	Human	[2]

| LC50 (Inhalation) | 65 mg/L (for pentyl acetate) | Gambusia affinis (Mosquito fish) | |

Synthesis and Experimental Protocols

The most common method for synthesizing esters like **3-pentyl acetate** is the Fischer esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol. [10][11][12]

This protocol outlines the synthesis of **3-pentyl acetate** from 3-pentanol and glacial acetic acid using a sulfuric acid catalyst.

Materials:

- 3-Pentanol
- Glacial Acetic Acid (in excess)
- Concentrated Sulfuric Acid (H_2SO_4)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Boiling chips

Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Erlenmeyer flask

Procedure:

- Reaction Setup: In a 100-mL round-bottom flask, combine 3-pentanol and an excess of glacial acetic acid. Swirl to mix.[\[13\]](#)[\[14\]](#)

- **Catalyst Addition:** Carefully add a catalytic amount (e.g., 5 drops to 4 mL, depending on scale) of concentrated sulfuric acid to the mixture while swirling.^{[10][13]} Note that this process is exothermic.
- **Reflux:** Add boiling chips, attach a reflux condenser, and heat the mixture to reflux for 60-90 minutes using a heating mantle.^{[13][14][15]} This allows the reaction to proceed at a controlled, elevated temperature without loss of volatile materials.
- **Workup - Neutralization:** After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, twice with 5% sodium bicarbonate solution to neutralize the excess acid (venting frequently to release CO₂ pressure), and once with saturated sodium chloride solution to aid in separating the layers.^[14]
- **Drying:** Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the crude ester using anhydrous magnesium sulfate.^[14]
- **Purification:** Decant the dried ester into a clean distillation flask. Purify the **3-pentyl acetate** via simple distillation, collecting the fraction that distills near its boiling point (135°C).^{[13][14]}

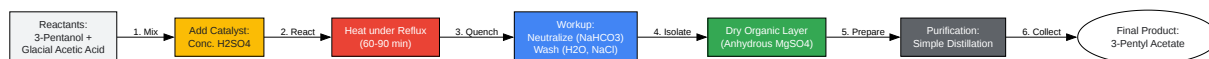
Biological Interaction and Metabolism

While not a primary molecule in drug development, understanding the metabolic fate of esters like **3-pentyl acetate** is crucial for toxicological assessment. Esters are primarily metabolized via hydrolysis mediated by carboxylesterase enzymes, which are abundant in the liver, plasma, and other tissues.

This hydrolysis breaks the ester bond, yielding the parent alcohol (3-pentanol) and acetic acid.^[16] Both metabolites can then enter endogenous metabolic pathways. 3-pentanol is oxidized to a ketone, while acetic acid enters the citric acid cycle.

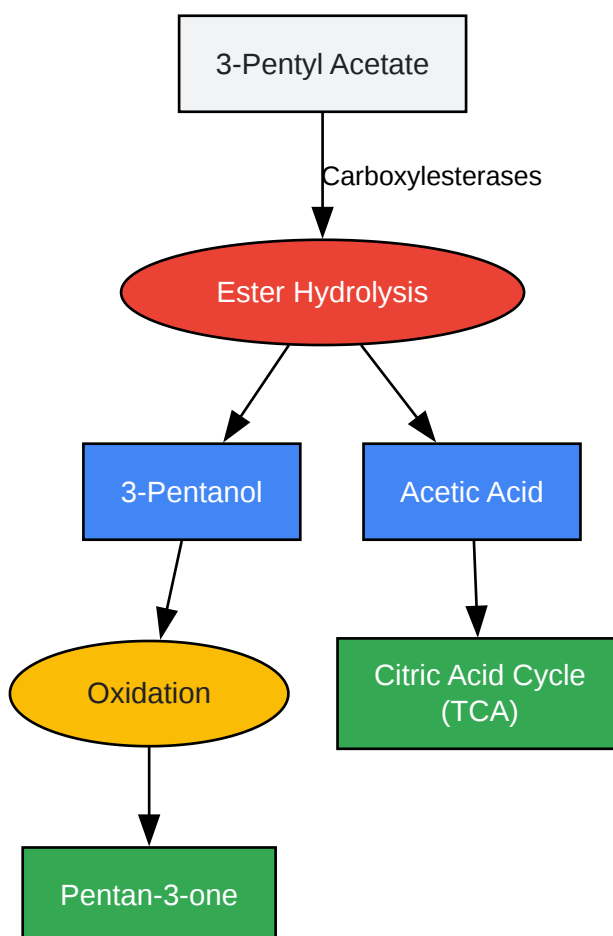
Visualizations

The following diagrams illustrate the key processes described in this guide.



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Caption: Workflow for the synthesis of **3-Pentyl acetate** via Fischer Esterification.



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Caption: Primary metabolic pathway of **3-Pentyl acetate** in biological systems.

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